molecular formula C8H9F3N2O2 B1530739 ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate CAS No. 499766-88-0

ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate

Cat. No.: B1530739
CAS No.: 499766-88-0
M. Wt: 222.16 g/mol
InChI Key: LUTDMDSAVUHHQB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate (CAS 499766-88-0) is a high-purity chemical building block for research and further manufacturing, strictly not for human or veterinary use. This compound features a molecular formula of C 8 H 9 F 3 N 2 O 2 and a molecular weight of 222.16 g/mol [ ][ ][ ]. Its structure contains an imidazole core substituted with a trifluoromethyl group, a motif of significant interest in medicinal chemistry due to its potential to enhance metabolic stability and membrane permeability [ ][ ]. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Research into structurally related 1-hydroxyimidazole derivatives has demonstrated promising inhibitory activity against orthopoxviruses, including the Vaccinia virus, with some analogs exhibiting a higher selectivity index than the reference drug Cidofovir [ ]. This highlights the value of the imidazole scaffold in antiviral discovery programs. Researchers can utilize the ester moiety of this compound for further synthetic modifications, such as hydrolysis to acids or conversion to amides, to explore structure-activity relationships and optimize biological activity [ ]. Please handle with care according to safety guidelines. The compound has the GHS Signal Word "Warning" and associated hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ][ ].

Properties

IUPAC Name

ethyl 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-6(8(9,10)11)13-4(2)12-5/h3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTDMDSAVUHHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and General Strategies

The preparation of ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate typically involves two key synthetic challenges:

  • Construction of the imidazole ring with appropriate substitution.
  • Introduction of the trifluoromethyl group at the 4-position.

Two main approaches are reported in the literature:

Trifluoromethylation of Imidazole Derivatives

One common and industrially relevant method is the direct trifluoromethylation of pre-formed imidazole derivatives. This involves reacting an imidazole precursor (such as ethyl 2-methyl-1H-imidazole-5-carboxylate) with trifluoromethylating reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts. The reaction typically requires:

  • A base such as potassium carbonate to deprotonate the imidazole nitrogen.
  • A polar aprotic solvent, commonly dimethyl sulfoxide (DMSO).
  • Controlled temperature conditions to optimize yield and selectivity.

This method benefits from relatively mild conditions and can be adapted for scale-up using continuous flow reactors and automated systems to improve efficiency and reproducibility.

One-Pot Heterocyclization Approaches

Alternative methods involve the one-pot synthesis of the imidazole ring with the trifluoromethyl group already incorporated or introduced during ring formation. These methods typically use heterocyclization reactions starting from precursors such as amidines and α-haloketones or α-chloro oxoesters.

For example, a related imidazole-5-carboxylate derivative was synthesized by reacting α-chloro oxaloacetate diethyl ester with amidines under mild conditions, achieving high yields with fewer steps and reduced environmental impact. Although this example refers to a different alkyl substitution (2-propyl), the methodology is adaptable for methyl and trifluoromethyl substitutions by selecting appropriate starting materials.

Detailed Preparation Method Based on α-Chloro Oxaloacetate Diethyl Ester Route

This method, while described for 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester, provides a useful framework adaptable for this compound synthesis by substituting the alkyl groups accordingly.

Stepwise Process:

Step Reaction Reagents and Conditions Notes
1 Condensation of α-chloro oxaloacetate diethyl ester with amidine derivative α-Chloro oxaloacetate diethyl ester + methyl amidine or trifluoromethyl-substituted amidine; solvent: ethanol or similar; mild heating Forms imidazole ring via cyclization
2 Cyclization and ring closure Continued heating under reflux Efficient ring formation with high selectivity
3 Purification and isolation Standard extraction and crystallization High yield, environmentally friendly, avoids harsh acids

Advantages:

  • Short reaction route (3 steps).
  • Mild reaction conditions.
  • High product yield.
  • Reduced environmental pollution (no concentrated sulfuric acid or nitric acid).
  • Easy operation and control without strict oxidation by-product management.

Industrial Scale Considerations

For industrial synthesis of this compound, optimization focuses on:

  • Use of continuous flow reactors to enhance reaction control and scalability.
  • Automated reagent addition and temperature regulation to improve reproducibility.
  • Selection of trifluoromethylation reagents that balance cost, reactivity, and safety.
  • Minimization of hazardous waste and by-products through green chemistry principles.

These considerations align with the trifluoromethylation approach, which is widely used for introducing trifluoromethyl groups in pharmaceutical intermediates.

Reaction Conditions and Reagents Summary

Preparation Aspect Reagents/Conditions Purpose/Outcome
Imidazole ring formation α-Chloro oxaloacetate diethyl ester + methyl amidine or trifluoromethyl amidine Cyclization to form imidazole core
Trifluoromethyl introduction Trifluoromethyl iodide or trifluoromethyl sulfonium salts; base: potassium carbonate; solvent: DMSO Selective trifluoromethylation at 4-position
Reaction temperature Mild to moderate heating (e.g., reflux or 90 °C) Promote cyclization and substitution without decomposition
Purification Extraction, crystallization Isolate high-purity product

Research Findings and Analysis

  • The α-chloro oxaloacetate diethyl ester route allows a shorter, more environmentally friendly synthesis with high yields and mild conditions, demonstrating potential for adaptation to trifluoromethyl-substituted imidazoles.
  • Trifluoromethylation of imidazole derivatives is a well-established method, with reagents such as trifluoromethyl iodide providing efficient introduction of the trifluoromethyl group under base-mediated conditions.
  • Industrial production benefits from continuous flow and automated systems to ensure consistent product quality and scalability.
  • The choice of solvent (DMSO) and base (potassium carbonate) is critical for reaction efficiency and selectivity during trifluoromethylation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
α-Chloro oxaloacetate diethyl ester route α-Chloro oxaloacetate diethyl ester + methyl/trifluoromethyl amidine Ethanol, mild heating Mild reflux Short route, environmentally friendly, high yield Requires availability of trifluoromethyl amidine derivative
Direct trifluoromethylation Ethyl 2-methyl-1H-imidazole-5-carboxylate Trifluoromethyl iodide or sulfonium salts, K2CO3, DMSO 80-100 °C Direct introduction of CF3, scalable Requires careful control of reaction conditions

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can occur at various positions on the imidazole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with different functional groups attached to the imidazole ring.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate has shown potential in drug development due to its structural similarity to bioactive compounds. Its applications include:

  • Antimicrobial Agents : Studies indicate that imidazole derivatives can exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and biological activity .
  • Anticancer Activity : Research has demonstrated that certain imidazole derivatives possess anticancer properties by inhibiting specific enzymes involved in tumor growth .

Agrochemicals

The compound's unique chemical structure allows it to be utilized in the development of agrochemicals:

  • Fungicides and Herbicides : Imidazole derivatives are often explored for their fungicidal properties, providing a basis for the design of new agricultural chemicals that are effective against resistant strains of pathogens .

Material Science

In material science, this compound can be used as:

  • Polymer Additives : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong interactions facilitated by the trifluoromethyl group .
  • Fluorinated Materials : The compound can be utilized in synthesizing fluorinated polymers, which are known for their chemical resistance and low surface energy, making them suitable for a variety of industrial applications .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial PropertiesDemonstrated significant activity against Gram-positive bacteria with minimal cytotoxicity on human cells.
Agricultural ApplicationsDeveloped a new class of fungicides based on imidazole derivatives showing improved efficacy over traditional agents.
Material PropertiesInvestigated the incorporation of trifluoromethyl-substituted imidazoles into polymer systems, resulting in enhanced thermal stability.

Mechanism of Action

The mechanism by which ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, making it effective in various biological and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Imidazole Derivatives
Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
Ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate (55942-41-1) 2-CH₃, 4-CF₃, 5-COOEt C₇H₇F₃N₂O₂ 208.14
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (1197579-69-3) 5-CH₃, 4-COOEt, 2-(4-CF₃O-Ph) C₁₄H₁₃F₃N₂O₃ 320.26
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) 2-(4-F-Ph), 1,4-Ph, 5-COOEt C₂₄H₁₉FN₂O₂ 392.42
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole 2-(4-MeO-Ph), 4-CF₃ C₁₁H₉F₃N₂O 242.20

Key Observations :

  • Positional isomerism : The ethyl carboxylate group varies between positions 4 and 5, altering electronic effects.
  • Aromatic vs.
  • Electron-withdrawing groups : The -CF₃ group in the target compound enhances acidity (pKa ~8.0) compared to -OCH₃ (pKa ~9.5 in 2-(4-MeO-Ph)-5-CF₃ imidazole) .

Physical Properties

Table 2: Thermal and Solubility Properties
Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Ethyl 2-methyl-4-CF₃-1H-imidazole-5-carboxylate 180–181 336.0±42.0 1.397±0.06
Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3m) 106–107 Not reported Not reported
Ethyl 4-(3,4-dimethoxyphenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3l) 115–116 Not reported Not reported

Key Observations :

  • Higher melting points (e.g., 180–181°C) correlate with stronger intermolecular forces in the target compound, likely due to hydrogen bonding from the carboxylate group and dipole interactions from -CF₃ .
  • Bulky substituents (e.g., bromophenyl in 3m ) reduce packing efficiency, lowering melting points.

Biological Activity

Ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article provides a detailed overview of its synthesis, biological evaluation, and relevant case studies.

  • Molecular Formula : C₉H₈F₃N₂O₂
  • Molecular Weight : 222.17 g/mol
  • Melting Point : 189-191 °C
  • Boiling Point : Predicted at 357.2 °C

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors, often utilizing methods such as the reaction of aldehydes with oximes in the presence of ammonium acetate. This approach allows for the introduction of various substituents that can modulate biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against various orthopoxviruses, including Vaccinia virus (VACV) and cowpox virus. The selectivity index (SI), which indicates the ratio of cytotoxicity to antiviral activity, is a crucial parameter in evaluating its therapeutic potential.

CompoundIC₅₀ (μM)CC₅₀ (μM)SI
This compound0.45321.97919
2-(4-nitrophenyl) derivative0.3545.7102

The compound demonstrated low cytotoxicity (CC₅₀ = 321.97 μM) and high selectivity index (SI = 919), indicating a promising profile for further development as an antiviral agent .

Anticancer Activity

In addition to its antiviral properties, this compound has been evaluated for anticancer activity. Its effects on various cancer cell lines, particularly breast cancer (MDA-MB-231), have shown that it can induce apoptosis and inhibit cell proliferation at micromolar concentrations.

In vitro studies revealed that compounds based on this scaffold could enhance caspase-3 activity significantly, suggesting a mechanism of action involving apoptosis induction:

CompoundConcentration (μM)Caspase-3 Activity Increase
This compound10.01.33 - 1.57 times

These findings indicate a potential application in cancer therapy, warranting further investigation into its mechanism and efficacy in vivo .

Case Studies and Research Findings

  • Antiviral Screening :
    • A study screened various synthesized imidazole derivatives for their antiviral activity against VACV and cowpox virus. This compound exhibited significant inhibitory effects with an IC₅₀ value of 0.45 μM, making it one of the most active compounds in the series .
  • Anticancer Mechanism :
    • In research focused on breast cancer cells, ethyl derivatives were shown to induce morphological changes consistent with apoptosis at concentrations as low as 1 μM, highlighting their potential as anticancer agents .
  • Comparative Analysis :
    • The compound was compared with other similar structures, revealing that those with electron-withdrawing groups in the para-position exhibited enhanced biological activity, reinforcing the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves:

Imidazole Ring Formation : Condensation of glyoxal derivatives with ammonia or amines under acidic conditions.

Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents).

Esterification : Reaction with ethanol under catalytic acid conditions to install the ethyl ester group.

Example Protocol (from analogous imidazole derivatives):

  • Step 1 : One-pot three-component reaction (hydrazine, aldehyde, and β-ketoester) to form the imidazole core .
  • Step 2 : Trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃) and a fluoride catalyst .
  • Step 3 : Ethyl ester formation via refluxing with ethanol and H₂SO₄ .

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
One-pot condensation65–75EtOH, 80°C, 12 h
Stepwise trifluoromethylation50–60DMF, CuI, 100°C, 24 h

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR. The ethyl ester group shows triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) signals in ¹H NMR .
  • MS (HRMS) : Molecular ion peaks confirm the molecular formula (e.g., [M+H]+ at m/z 265.08 for C₉H₁₀F₃N₂O₂⁺).
  • X-ray Crystallography : Resolves regioselectivity and confirms the 2-methyl-4-(trifluoromethyl) substitution pattern (e.g., C–F bond lengths: ~1.33 Å) .

Table 2 : Representative NMR Data (Analogous Compounds)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
Ethyl 2-phenylimidazole-5-carboxylate1.35 (t), 4.30 (q)14.1 (CH₃), 61.5 (OCH₂)
Ethyl 4-bromoimidazole-5-carboxylate1.28 (t), 4.25 (q)121.8 (C-Br)

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Methodological Answer: Computational methods reduce trial-and-error in reaction design:

  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states (e.g., Gibbs free energy barriers for trifluoromethylation steps) .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on yield (e.g., DMF vs. THF for Cu-mediated reactions) .
  • Machine Learning : Train models on existing imidazole synthesis data to predict optimal conditions (temperature, catalyst loading) .

Case Study: DFT calculations on analogous compounds revealed that electron-withdrawing groups (e.g., CF₃) lower the activation energy for imidazole ring closure by 15–20 kJ/mol .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., enzyme inhibition assays using identical ATP concentrations).
  • Structural Confirmation : Verify compound purity via HPLC (>95%) and LC-MS to rule out degradation products .
  • Target Selectivity : Use isothermal titration calorimetry (ITC) to measure binding affinities for off-target receptors (e.g., COX-2 vs. COX-1) .

Example: A study reported conflicting IC₅₀ values (10 µM vs. 50 µM) for kinase inhibition. Re-analysis revealed differences in buffer pH (7.4 vs. 6.8), altering protonation states of the imidazole ring .

Q. What strategies address regioselectivity challenges during imidazole synthesis?

Methodological Answer: Control regiochemistry via:

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer trifluoromethylation to the 4-position .
  • Metal Catalysis : Use Pd(0) catalysts for selective C–H functionalization at the 4-position .
  • Thermodynamic Control : Optimize reaction temperature to favor the 4-substituted isomer (e.g., 100°C vs. 80°C) .

Table 3 : Regioselectivity Outcomes in Analogous Reactions

Reaction Conditions4-Substituted Isomer (%)2-Substituted Isomer (%)Source
Pd(OAc)₂, 100°C8515
No catalyst, 80°C5545

Q. How does the trifluoromethyl group influence biological activity compared to other substituents?

Methodological Answer: The CF₃ group enhances:

  • Metabolic Stability : Reduces oxidative metabolism (e.g., longer half-life in liver microsomes vs. methyl or bromo analogs) .
  • Binding Affinity : Forms strong van der Waals interactions with hydrophobic enzyme pockets (e.g., ΔG = −35 kJ/mol for CF₃ vs. −25 kJ/mol for CH₃ in COX-2 inhibition) .

Comparative Data:

SubstituentlogPIC₅₀ (COX-2, µM)Metabolic Stability (t₁/₂, min)
CF₃2.112 ± 1.5120 ± 15
CH₃1.825 ± 3.060 ± 10
Br2.318 ± 2.090 ± 12
Data synthesized from

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate
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ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate

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